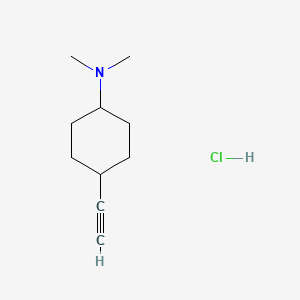
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a cyclohexanamine backbone, with dimethyl groups on the nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethylamine groups.
Dimethylation: The nitrogen atom is then dimethylated using dimethylamine or a similar reagent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry:
Building Block: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Pharmaceutical Research: It is explored for potential therapeutic applications, including drug development and medicinal chemistry.
Industry:
Material Science: The compound finds applications in material science, particularly in the development of novel materials with specific properties.
作用機序
The mechanism of action of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The ethynyl group may participate in covalent bonding with target molecules, while the dimethylamine group can influence the compound’s binding affinity and specificity. The hydrochloride form enhances its solubility, facilitating its interaction with biological systems.
類似化合物との比較
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrobromide
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydroiodide
Comparison:
- Solubility: The hydrochloride form generally exhibits better solubility compared to other salt forms.
- Stability: The hydrochloride form is more stable, making it suitable for various applications.
- Reactivity: The presence of the ethynyl group imparts unique reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C10H18ClN |
|---|---|
分子量 |
187.71 g/mol |
IUPAC名 |
4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H |
InChIキー |
ATQJNIUISLJUJE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC(CC1)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)

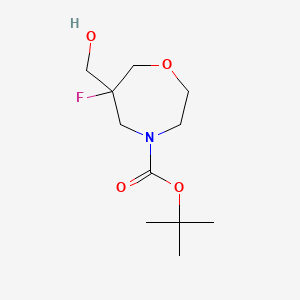




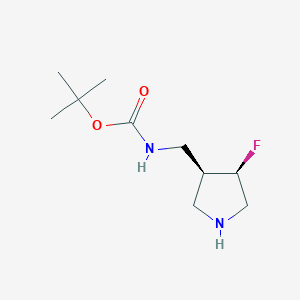
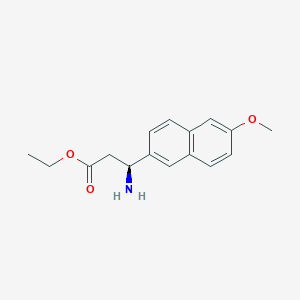
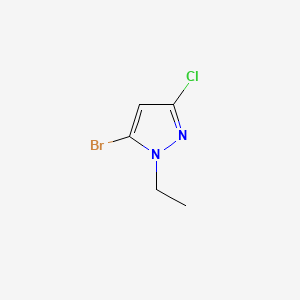

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

